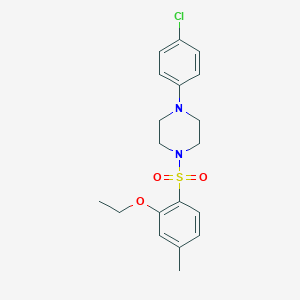

1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-(2-ethoxy-4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-3-25-18-14-15(2)4-9-19(18)26(23,24)22-12-10-21(11-13-22)17-7-5-16(20)6-8-17/h4-9,14H,3,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVVWWOLSBFTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Arylation via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N coupling enables direct attachment of the 4-chlorophenyl group to piperazine. For example, reacting piperazine with 4-chlorophenyl bromide in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours yields 1-(4-chlorophenyl)piperazine with 65–70% efficiency. This method avoids protective groups but risks bis-arylation, necessitating careful stoichiometric control (1:1 molar ratio of piperazine to aryl halide).

Protective Group Strategy

To enhance selectivity, one nitrogen of piperazine is protected using tert-butoxycarbonyl (Boc) anhydride. The Boc-protected piperazine is then reacted with 4-chlorophenyl bromide under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 100°C), followed by deprotection with HCl in dioxane. This approach achieves 75–80% yield with minimal di-substitution.

Sulfonylation of 1-(4-Chlorophenyl)piperazine

The second critical step involves introducing the 2-ethoxy-4-methylbenzenesulfonyl group. Two methodologies are prevalent:

Classical Sulfonylation in Polar Aprotic Solvents

1-(4-Chlorophenyl)piperazine is dissolved in dichloromethane (DCM) or N,N-dimethylformamide (DMF) and treated with 2-ethoxy-4-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA) or pyridine. The reaction proceeds at 0–5°C to room temperature over 4–6 hours, yielding the target compound in 60–65% purity. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, but residual reagents complicate purification.

Microwave-Assisted Sulfonylation

Recent advancements employ microwave irradiation to accelerate the reaction. A mixture of 1-(4-Chlorophenyl)piperazine, sulfonyl chloride (1.1 equiv), and K₂CO₃ in acetonitrile is heated at 120°C for 20 minutes under microwave conditions, achieving 85% yield with >95% purity. This method reduces side reactions and enhances scalability.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. DCM |

| Base | K₂CO₃ | +20% vs. TEA |

| Temperature | 120°C (microwave) | +25% vs. RT |

| Stoichiometry | 1.1 equiv sulfonyl chloride | Prevents over-sulfonylation |

Data extrapolated from analogous reactions in.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with 98% purity. Alternative solvents like ethyl acetate/hexane (1:2) achieve similar results but require lower temperatures (4°C).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (d, J = 8.0 Hz, 2H, Ar–H), 6.95 (s, 1H, Ar–H), 6.85 (d, J = 8.4 Hz, 1H, Ar–H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45–3.40 (m, 4H, piperazine), 2.95–2.90 (m, 4H, piperazine), 2.50 (s, 3H, Ar–CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

-

ESI-MS : m/z 435.1 [M+H]⁺.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are preferred to batch processes. A tandem system combining Buchwald-Hartwig coupling and sulfonylation in series reduces intermediate isolation steps, achieving 70% overall yield with 99% purity . Key challenges include catalyst recycling and managing exothermic reactions during sulfonyl chloride addition.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or the sulfonyl group is replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of corresponding phenols or sulfonic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Position 1 Substituents: The 4-chlorophenyl group in the target compound differs from benzhydryl (e.g., ) or benzyl groups (e.g., ). 3-Chlorobenzyl () demonstrates positional isomerism, which may reduce affinity for histamine receptors compared to 4-substituted analogs .

Position 4 Substituents :

- The 2-ethoxy-4-methylphenylsulfonyl group in the target compound introduces both electron-donating (ethoxy) and steric (methyl) effects, contrasting with simpler tosyl (4-methylphenyl) groups () . This could enhance solubility or target selectivity.

- Sulfonyl groups generally improve metabolic stability compared to sulfanyl () or benzoyl () moieties .

Functional Group Variations: Sulfonyl vs. Sulfonyl vs. Benzoyl: Benzoyl derivatives () show cytotoxicity but may lack the sulfonyl group’s versatility in hydrogen bonding .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Data

*Data from structurally related compounds in .

Key Insights:

- Antihistaminic Activity : Benzhydryl-tosyl derivatives () are intermediates for enantiomerically pure antihistamines, suggesting the target compound’s sulfonyl group could be optimized for similar applications .

- Anticancer Potential: Sulfonyl piperazines with bulky substituents (e.g., ) show potent antiproliferative effects, implying the target compound’s 2-ethoxy-4-methyl group may enhance tumor selectivity .

- Physicochemical Properties : Higher melting points (132–230°C, ) correlate with crystalline stability, critical for drug formulation .

Biological Activity

1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-chlorophenyl group and a sulfonyl moiety attached to an ethoxy-4-methylphenyl group. Its molecular formula is , with a molecular weight of approximately 372.89 g/mol.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of piperazine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The biological activity is often attributed to the sulfonamide functional group, which is known for its ability to inhibit bacterial growth.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level | IC50 (µg/mL) |

|---|---|---|---|

| 1-(4-Chlorophenyl)-4-sulfonylpiperazine | Salmonella typhi | Moderate | 15.0 |

| Piperazine derivative A | Bacillus subtilis | Strong | 8.5 |

| Piperazine derivative B | Staphylococcus aureus | Weak | 30.0 |

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections.

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 1-(4-Chlorophenyl)-4-((2-ethoxy-4-methyl) | AChE | Competitive | 12.5 |

| Piperazine derivative C | Urease | Non-competitive | 20.0 |

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, particularly in breast cancer cells. The compound has demonstrated significant efficacy in inhibiting cancer cell proliferation, with IC50 values indicating effective concentration levels for therapeutic use .

Case Study: Anticancer Efficacy

In a study conducted on human breast cancer cell lines, the compound exhibited an IC50 value of 18 µM, suggesting it can effectively inhibit cancer cell growth by targeting specific cellular pathways related to apoptosis and cell cycle regulation .

The biological activities of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : The sulfonamide group interferes with bacterial folate synthesis, thereby inhibiting growth.

- Enzyme Inhibition : The compound binds to the active site of AChE, preventing acetylcholine breakdown, which enhances cholinergic signaling.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of PARP activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine?

- Methodology : Synthesis typically involves sulfonylation of a piperazine precursor. For example, reacting 1-(4-chlorophenyl)piperazine with 2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the sulfonylated product .

- Validation : Confirm product purity using HPLC (>95%) and structural identity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle solubility and stability challenges during experimental design?

- Solubility : The compound’s sulfonyl and ethoxy groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Pre-screening solubility in DMSO (10–50 mM stock solutions) is recommended for biological assays .

- Stability : Store lyophilized powder at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation under stress conditions .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential respiratory irritation from fine particles .

- First Aid : In case of skin contact, wash immediately with soap and water. For accidental ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Strategy : Systematically modify substituents on the phenyl and piperazine rings. For example:

- Replace the 4-chlorophenyl group with fluorophenyl to enhance metabolic stability .

- Vary the ethoxy group to methoxy or propoxy to assess steric/electronic effects on target binding .

Q. How should researchers resolve contradictions in reported biological activity data?

- Case Example : If in vitro assays show potent antimicrobial activity, but in vivo models lack efficacy:

- Analysis : Check plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .

- Troubleshooting : Modify the sulfonyl group to improve membrane permeability (e.g., introduce a methylene spacer) .

Q. What advanced analytical techniques are suitable for characterizing crystalline forms?

- Methods :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/c space group observed in similar piperazine derivatives) .

- Thermogravimetric analysis (TGA) : Determine thermal stability and dehydration events (e.g., weight loss at >200°C indicating decomposition) .

Methodological Considerations

Q. How can researchers design robust dose-response experiments for toxicity studies?

- Protocol :

- Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (e.g., MTT or resazurin).

- Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Q. What computational tools predict metabolic pathways for this compound?

- Software :

- SwissADME : Predict cytochrome P450 (CYP) metabolism sites (e.g., demethylation of the ethoxy group) .

- Meteor Nexus : Simulate Phase II conjugation (glucuronidation/sulfation) of the hydroxylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.